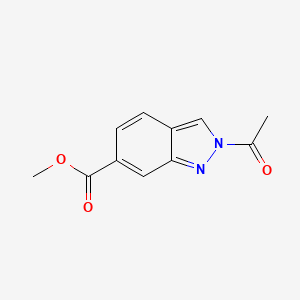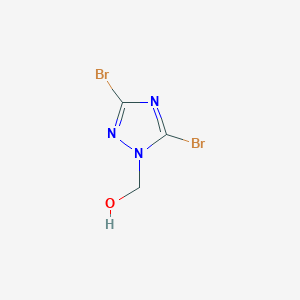
(3,5-dibromo-1H-1,2,4-triazol-1-yl)methanol
Vue d'ensemble
Description
The compound “(3,5-dibromo-1H-1,2,4-triazol-1-yl)methanol” is a type of 1,2,4-triazole derivative. 1,2,4-triazoles are a family of compounds that have the ability to accept and transfer acyl groups in synthetic reactions, making them useful catalysts for the synthesis of esters .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “(3,5-dibromo-1H-1,2,4-triazol-1-yl)methanol”, involves the use of spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis . The structures of these derivatives were confirmed by these techniques .Molecular Structure Analysis
The molecular structure of “(3,5-dibromo-1H-1,2,4-triazol-1-yl)methanol” can be represented by the SMILES stringBrc1n[nH]c(Br)n1 . The empirical formula of this compound is C2HBr2N3 . Chemical Reactions Analysis
1,2,4-triazole derivatives, including “(3,5-dibromo-1H-1,2,4-triazol-1-yl)methanol”, are used as ligands for transition metals to create coordination complexes . They are also used in the synthesis of esters .Physical And Chemical Properties Analysis
The physical and chemical properties of “(3,5-dibromo-1H-1,2,4-triazol-1-yl)methanol” include a molecular weight of 226.86 . The compound is a solid at room temperature .Applications De Recherche Scientifique
Triazole Derivatives in Pharmaceutical Development
Triazoles are a class of heterocyclic compounds known for their diverse biological activities, making them central to new drug development efforts. The structural versatility of triazoles allows for the design of compounds with potential anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. Research highlights the ongoing development of novel triazole derivatives for therapeutic applications, reflecting the compound's relevance in drug discovery and design. The synthesis and biological evaluation of triazole derivatives continue to be a focal point for pharmaceutical research, aiming at addressing new diseases and the emergence of resistant microbial strains (Ferreira et al., 2013).
Catalysis and Chemical Synthesis
In the realm of catalysis and chemical synthesis, triazole compounds, including derivatives similar to (3,5-dibromo-1H-1,2,4-triazol-1-yl)methanol, play critical roles. They serve as ligands in catalytic systems or as intermediates in the synthesis of complex molecules. The review of synthetic routes for 1,4-disubstituted 1,2,3-triazoles elaborates on the methodologies employed in the synthesis of such compounds, highlighting the importance of triazoles in constructing molecules with significant biological and chemical properties (Kaushik et al., 2019).
Environmental Applications
Triazole derivatives are explored for environmental applications, particularly in the capture and conversion of carbon dioxide. The design of nitrogen-doped porous polymers incorporating triazole functionalities demonstrates the potential of these compounds in CO2 sequestration and conversion processes. This research direction underscores the adaptability of triazole derivatives in addressing environmental challenges, through the development of materials capable of mitigating greenhouse gas emissions and contributing to cleaner production technologies (Mukhtar et al., 2020).
Orientations Futures
Propriétés
IUPAC Name |
(3,5-dibromo-1,2,4-triazol-1-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Br2N3O/c4-2-6-3(5)8(1-9)7-2/h9H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFMZPKQLUIZEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(N1C(=NC(=N1)Br)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Br2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-dibromo-1H-1,2,4-triazol-1-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




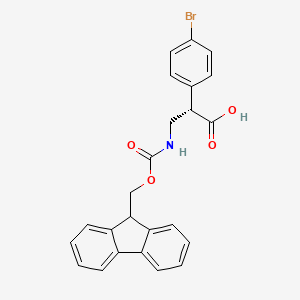
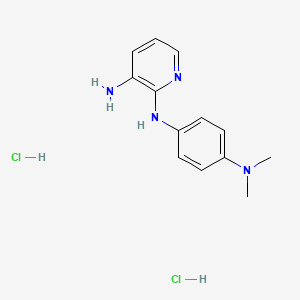
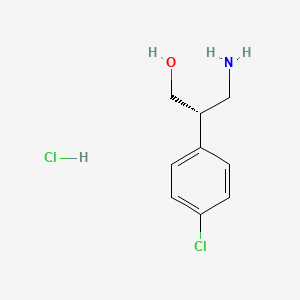
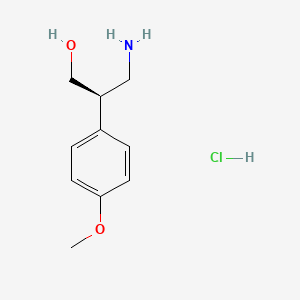
![2-(6-(Thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine](/img/structure/B1408394.png)
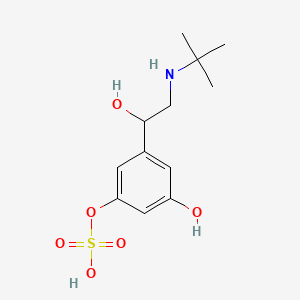

![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanamine hydrochloride](/img/structure/B1408400.png)
![4-{[4-(Hydroxymethyl)phenyl]amino}-4-oxobut-2-enoic acid](/img/structure/B1408402.png)
![1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1408404.png)
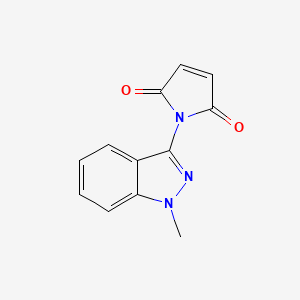
![1-(4-Fluorophenoxy)-3-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}propan-2-ol](/img/structure/B1408406.png)
